molecular formula C14H10N4O B1662815 Olprinone CAS No. 106730-54-5

Olprinone

Numéro de catalogue: B1662815
Numéro CAS: 106730-54-5
Poids moléculaire: 250.25 g/mol
Clé InChI: JPAWFIIYTJQOKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Treatment of Heart Failure

Olprinone is primarily used to manage congestive heart failure due to its positive inotropic effects, which enhance cardiac contractility, and vasodilatory properties that reduce preload and afterload on the heart. By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, this compound improves myocardial function and oxygen delivery to tissues .

Postoperative Atrial Fibrillation Prevention

A double-blind placebo-controlled study demonstrated that this compound significantly reduced the incidence of postoperative atrial fibrillation following cardiac surgery (10% in the this compound group vs. 60% in the placebo group; P < .001) . This effect is attributed to its ability to stabilize cardiac function during the perioperative period.

Protection Against Liver Injury

Recent studies have shown that this compound exhibits hepatoprotective effects in models of endotoxin-induced liver injury. In a rat model involving 70% partial hepatectomy followed by lipopolysaccharide (LPS) treatment, this compound administration led to an 85.7% increase in survival rates and a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation, which is crucial in mediating inflammatory responses.

Spinal Cord Injury

This compound has been investigated for its effects on secondary damage following spinal cord injury (SCI). In experimental models, it was found to reduce inflammation and apoptosis, leading to improved neurological outcomes . The compound inhibited pro-inflammatory cytokine production and neutrophil infiltration, indicating a protective role against secondary injury mechanisms.

Inhibition of Inflammatory Responses

In addition to its cardiovascular benefits, this compound has demonstrated significant anti-inflammatory properties across various models. It effectively reduces inflammatory mediator expression in both in vivo and in vitro settings . For instance, co-treatment with this compound in cultured hepatocytes exposed to IL-1β resulted in decreased iNOS induction and NF-κB activation.

Summary of Findings

The applications of this compound extend beyond its initial use as a cardiac agent. Its ability to modulate inflammatory responses positions it as a potential therapeutic candidate for various conditions involving inflammation and tissue injury.

Application AreaKey FindingsReferences
Cardiovascular HealthReduces postoperative atrial fibrillation; improves heart function
HepatoprotectionIncreases survival in liver injury models; suppresses inflammation
Neurological ProtectionReduces secondary damage post-SCI; improves neurological outcomes
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines; inhibits NF-κB activation

Activité Biologique

Olprinone is a selective phosphodiesterase III (PDE3) inhibitor that has garnered attention for its multifaceted biological activities, particularly in the context of cardiovascular and inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and relevant research findings.

This compound enhances cardiac contractility and promotes vasodilation by inhibiting PDE3, leading to increased intracellular cyclic AMP (cAMP) levels. This action results in improved myocardial function and reduced systemic vascular resistance (SVR) . Additionally, this compound exhibits anti-inflammatory properties, which are crucial in various pathological conditions, including liver injury and systemic inflammation .

Clinical Applications

  • Heart Failure and Cardiac Surgery :
    • This compound is primarily utilized in managing heart failure and during cardiac surgeries. It has been shown to improve hemodynamic parameters such as cardiac index (CI) and decrease SVR significantly .
    • A study indicated that this compound reduced the incidence of postoperative atrial fibrillation in patients undergoing lung cancer surgery, highlighting its protective role in surgical settings .
  • Liver Protection :
    • In a phase I clinical trial involving liver surgery patients, this compound was administered to evaluate its safety and efficacy. The results suggested a lower tendency for post-hepatectomy liver failure in the this compound group compared to controls .
    • Experimental studies demonstrated that this compound protects against ischemia-reperfusion injury in the liver by preventing oxidative stress and activating protein kinase Akt .
  • Anti-Inflammatory Effects :
    • This compound has been found to reduce pro-inflammatory cytokine production and suppress nitric oxide synthesis by inhibiting nuclear factor kappa B (NF-κB) activation in various models of inflammation .

Table 1: Summary of Key Research Findings on this compound

Study FocusFindingsReference
Cardiac Surgery Reduced incidence of postoperative atrial fibrillation (10% vs 60%) in high-risk patients
Liver Surgery Lower incidence of post-hepatectomy liver failure; no intraoperative side effects noted
Inflammation Decreased levels of TNF-α, IL-6, and iNOS; suppression of NF-κB activation
Ischemia-Reperfusion Protection against oxidative stress; activation of Akt pathway

Case Studies

  • Case Study: Liver Surgery
    In a cohort of 23 patients undergoing hepatectomy, this compound was administered at varying dosages. The study found that the morbidity rates were acceptable, with a notable trend towards reduced post-operative liver failure rates in those treated with this compound compared to matched controls .
  • Case Study: Cardiac Patients
    A double-blind placebo-controlled study involving patients with elevated preoperative BNP levels showed that continuous infusion of this compound significantly lowered the incidence of postoperative atrial fibrillation compared to placebo, indicating its potential as a preventive therapy during surgeries .

Propriétés

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWFIIYTJQOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048461
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106730-54-5
Record name Olprinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106730-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olprinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olprinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLPRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 230 ml of N,N-dimethylformamide was dissolved 23.5 g of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one. The solution was stirred at 80° to 90° C. for 12 hours, together with 9.48 g of α-cyanoacetamide and 12.2 g of sodium methoxide. After cooling, the solvent was removed by distillation under reduced pressure and 500 ml of water was added to the residue to dissolve it. The solution was washed with 600 ml of chloroform. Next, about 5 ml of acetic acid was added to the aqueous layer to adjust pH to 6.5. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and then ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution. The solution was treated with activated charcoal. The filtrate was again adjusted to pH of 6.5 with about 7 ml of acetic acid. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and the ether, they were recrystallized from 100 ml of N,N-dimethylformamide to obtain 13 g of 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile.
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olprinone
Reactant of Route 2
Reactant of Route 2
Olprinone
Reactant of Route 3
Reactant of Route 3
Olprinone
Reactant of Route 4
Reactant of Route 4
Olprinone
Reactant of Route 5
Reactant of Route 5
Olprinone
Reactant of Route 6
Reactant of Route 6
Olprinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.